molecular formula C7H9N3O B2969083 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1955532-02-1

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2969083
CAS No.: 1955532-02-1
M. Wt: 151.169
InChI Key: DPSUBDJBSOUUFB-UHFFFAOYSA-N
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Description

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde is a valuable chemical building block that incorporates two highly functionalizable moieties: a 1,2,3-triazole ring and an aldehyde group. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its stability, strong dipole moment, and ability to participate in hydrogen bonding, which contributes to enhanced binding affinity with biological targets . This compound is designed for researchers developing new molecular entities. The aldehyde functional group provides a versatile handle for further synthetic elaboration. It readily undergoes condensation reactions with amines to form imines or hydrazones, and can be reduced to alcohols or oxidized to acids. A key application of triazole-4-carbaldehyde derivatives is in the site-specific modification of biomolecules. These reagents can be used for one-step N-terminal labeling of peptides and proteins under mild conditions, enabling the conjugation of various functional molecules such as fluorophores, biotin, and polyethylene glycol (PEG) chains . The presence of the terminal alkene in the but-3-en-1-yl side chain offers an additional site for further chemical modification, for instance, via thiol-ene click chemistry, making this compound a highly versatile intermediate for constructing complex functionalized architectures. Owing to the established biological activities of 1,2,3-triazole-containing compounds, which include potent antifungal, antibacterial, and anticancer effects, this derivative serves as a crucial intermediate in the discovery and optimization of new pharmacologically active agents . The reactive aldehyde group allows researchers to rapidly generate libraries of Schiff base derivatives or hybrid molecules by coupling with other bioactive pharmacophores. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-3-enyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-2-3-4-10-5-7(6-11)8-9-10/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSUBDJBSOUUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to yield the 1,2,3-triazole ring. The but-3-en-1-yl group can be introduced via a subsequent alkylation reaction, and the aldehyde group is typically introduced through formylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed:

    Oxidation: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

    Reduction: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-methanol

    Substitution: Various substituted triazoles depending on the nucleophile used

Scientific Research Applications

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Triazole-4-carbaldehydes

Compound Name Substituent at N1 Molecular Weight (g/mol) Key Electronic Effects
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde Butenyl (C4H7) ~179.2 (estimated) Moderate electron-donating (alkenyl)
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Phenyl (C6H5) 173.17 Electron-withdrawing (aromatic)
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Fluorophenyl (C6H4F) 191.16 Strong electron-withdrawing (F)
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Bromophenyl (C6H4Br) 252.07 Steric hindrance and electron-withdrawing (Br)
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Methoxyphenyl (C6H4OCH3) 203.20 Electron-donating (OCH3)

Key Observations :

  • The butenyl group in the target compound introduces less steric hindrance compared to bulky substituents like bromophenyl, enhancing its reactivity in coupling reactions .
  • Electron-withdrawing groups (e.g., F, Br) increase the electrophilicity of the aldehyde moiety, accelerating nucleophilic additions, while electron-donating groups (e.g., OCH3) stabilize the triazole core .

Key Observations :

  • The target compound’s synthesis via a Wittig reaction demonstrates moderate efficiency (73%) compared to high-yielding methods like click chemistry (91.5%) or Hantzsch reactions (96%) .
  • Fluorinated and nitro-substituted derivatives exhibit superior yields due to enhanced electronic activation of the triazole ring .

Chemical Reactivity

  • Aldehyde Group : The aldehyde functionality in the target compound participates in condensations (e.g., with amines to form Schiff bases) and multicomponent reactions, similar to phenyl and fluorophenyl analogs .
  • Butenyl Side Chain : The alkenyl group enables click chemistry and Diels-Alder reactions, distinguishing it from aromatic-substituted derivatives .

Biological Activity

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1955532-02-1) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a but-3-en-1-yl group and an aldehyde functional group. The synthesis typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions. The aldehyde group is introduced through formylation reactions, making it a versatile intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various microbial strains, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it has been evaluated against various cancer cell lines such as leukemia (Jurkat cells), renal (CAKI-1), and melanoma (LOX IMVI). The results indicated that the compound induced apoptosis and exhibited cytotoxic effects at nanomolar concentrations .

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors. The triazole ring can facilitate interactions through hydrogen bonding and hydrophobic interactions, while the aldehyde group may form covalent bonds with nucleophilic residues in proteins .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Effect Observed
AntimicrobialE. coli15Inhibition of growth
AntifungalC. albicans10Disruption of cell membrane
AnticancerJurkat T-cells0.65Induction of apoptosis
AnticancerCAKI-10.15Cytotoxicity

Notable Research Findings

  • Antiproliferative Studies : A study evaluated the antiproliferative potency of derivatives against Jurkat cells, revealing that the compound's activity was comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Morphological changes indicative of apoptosis were observed in treated cells, including chromatin condensation and DNA fragmentation. These findings suggest that the compound's anticancer effects may be mediated through apoptotic pathways rather than direct DNA intercalation .

Q & A

Q. What are the standard synthetic routes for 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A general procedure involves:

  • Reacting a terminal alkyne (e.g., propargyl alcohol derivatives) with an azide precursor under CuSO4/sodium ascorbate catalysis.
  • Subsequent oxidation of the intermediate alcohol to the aldehyde using IBX (2-iodoxybenzoic acid) in DMSO/H2O . Example conditions: THF/H2O (1:1), 50°C for 16 hours, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

Q. How is the structure of this compound validated experimentally?

Key characterization methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the triazole proton (~8.8–9.2 ppm), aldehyde proton (~9.8–10.2 ppm), and but-3-enyl substituent (distinct vinyl protons at ~5.0–6.0 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion matching calculated m/z (e.g., [M]<sup>+</sup> for C8H10N3O: 164.0820) .
  • IR spectroscopy : Strong absorption bands for the aldehyde group (~1700 cm<sup>−1</sup>) and triazole ring (~1500–1600 cm<sup>−1</sup>) .

Q. What are the stability considerations for this compound during storage?

  • The aldehyde group is prone to oxidation; store under inert atmosphere (N2 or Ar) at −20°C.
  • Avoid prolonged exposure to moisture or light. Stabilize solutions with antioxidants (e.g., BHT) if required .

Advanced Research Questions

Q. How does the but-3-enyl substituent influence reactivity in downstream applications?

The but-3-enyl group enables post-synthetic modifications:

  • Epoxidation : React with m-CPBA to form epoxides for ring-opening reactions.
  • Diels-Alder cycloaddition : Utilize the dienophile character of the vinyl group to synthesize fused heterocycles .
  • Thiol-ene "click" chemistry : Functionalize via radical-mediated addition with thiols .

Q. What methodologies are used to study its biological activity in complex systems?

  • Molecular docking : Screen against protein targets (e.g., antimicrobial enzymes) using triazole-carbaldehyde scaffolds as pharmacophores .
  • In vitro assays : Test antifungal/antibacterial activity via MIC (minimum inhibitory concentration) protocols, comparing with analogs like 1-benzyl-1H-1,2,3-triazole-4-methanol derivatives .
  • Cellular uptake studies : Label with fluorescent probes (e.g., BODIPY) to track intracellular localization .

Q. How can conflicting data on bioactivity be resolved?

Contradictions in antimicrobial efficacy may arise from:

  • Structural isomerism : Positional effects of substituents (e.g., para vs. meta substitution on aromatic rings) alter binding affinity .
  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and use positive controls (e.g., ciprofloxacin for bacteria) .
  • Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanistic pathways .

Q. What strategies optimize its catalytic applications in organic synthesis?

  • Ligand design : Coordinate the triazole nitrogen to transition metals (e.g., Ru or Pd) for cross-coupling reactions.
  • Solvent effects : Enhance aldehyde electrophilicity in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Kinetic studies : Monitor reaction progress via <sup>19</sup>F NMR if fluorinated analogs are synthesized .

Methodological Resources

  • Synthetic protocols : Refer to CuAAC conditions in and oxidation steps in .
  • Spectroscopic data : Compare with published NMR/IR profiles for 1-phenyl-1H-triazole-4-carbaldehydes .
  • Bioactivity templates : Adapt assay frameworks from pyrazole-carbaldehyde antimicrobial studies .

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